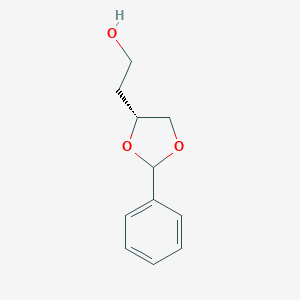

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a chiral compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of a hydroxyethyl group and a phenyl group attached to the dioxolane ring makes this compound particularly interesting for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane can be achieved through a stereoselective formation process. One common method involves the oxidation of alkenes using hypervalent iodine reagents. This process includes the assembly of three components: an alkene, a carboxylic acid, and a silyl enol ether. The reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the silyl enol ether to form the desired dioxolane product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using hypervalent iodine reagents. The process is optimized for high yield and purity, ensuring that the stereoselectivity is maintained throughout the production.

Análisis De Reacciones Químicas

Types of Reactions

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the dioxolane ring.

Substitution: The hydroxyethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hypervalent iodine reagents are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted dioxolanes, which can be further utilized in different chemical and biological applications.

Aplicaciones Científicas De Investigación

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: The compound is used in the production of various industrial chemicals and materials

Mecanismo De Acción

The mechanism of action of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenyl group adds hydrophobic character, which can affect the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxolane: A simpler compound without the hydroxyethyl and phenyl groups.

2-Phenyl-1,3-dioxolane: Lacks the hydroxyethyl group.

4-(2-Hydroxyethyl)-1,3-dioxolane: Lacks the phenyl group.

Uniqueness

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is unique due to the presence of both the hydroxyethyl and phenyl groups, which confer distinct chemical and biological properties

Actividad Biológica

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a chiral compound belonging to the class of dioxolanes. Its unique structure, characterized by a dioxolane ring, a hydroxyethyl group, and a phenyl substituent, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its antioxidant properties, interactions with biological macromolecules, and potential therapeutic applications.

Structure and Properties

The stereochemistry of this compound significantly influences its chemical behavior and biological activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing solubility and reactivity, while the phenyl group contributes hydrophobic character, potentially affecting binding affinity with biological targets.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 198.23 g/mol |

| LogP | 0.9 |

| TPSA | 68 Ų |

Antioxidant Properties

Research indicates that dioxolane derivatives exhibit significant antioxidant activity . This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant potential of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative damage.

Interaction with Biological Macromolecules

Studies have shown that this compound interacts with various biological macromolecules such as proteins and nucleic acids. These interactions are essential for understanding its pharmacodynamics and pharmacokinetics. The hydroxyethyl group enhances the compound's ability to form stable complexes with biomolecules, which may lead to altered biological functions.

Case Studies

- Antioxidant Efficacy : In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The compound exhibited a dose-dependent response in scavenging free radicals.

- Cell Proliferation Studies : In cancer research, the compound was tested on various cancer cell lines (e.g., MDA-MB-231) where it showed an ability to induce apoptosis and inhibit cell proliferation at specific concentrations. The mechanism involved the activation of caspase pathways, indicating potential as an anti-cancer agent .

The mechanism of action for this compound involves:

- Hydrogen Bonding : The hydroxyethyl group forms hydrogen bonds with target biomolecules.

- Hydrophobic Interactions : The phenyl group enhances binding through hydrophobic interactions.

- Modulation of Enzyme Activity : Preliminary studies suggest that this compound may modulate the activity of certain enzymes involved in metabolic pathways.

Comparative Analysis

To understand the unique properties of this compound relative to other dioxolanes, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity Profile |

|---|---|---|

| 4-(2-Hydroxyethyl)-2-methyl-1,3-dioxolane | Methyl group instead of phenyl | Different antioxidant profile |

| 4-(2-Hydroxyethyl)-2-benzyl-1,3-dioxolane | Benzyl substituent | Enhanced lipophilicity |

| 5-Methyl-3-phenyldihydro-1H-pyrrole | Different core structure | Varying interaction dynamics |

Propiedades

IUPAC Name |

2-[(4R)-2-phenyl-1,3-dioxolan-4-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOVEALVHXHJR-NFJWQWPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)C2=CC=CC=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(O1)C2=CC=CC=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.